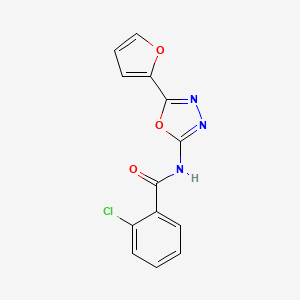

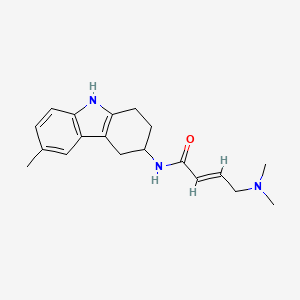

2-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been researched for its potential use in various scientific fields. It is a heterocyclic compound that contains a furan ring, an oxadiazole ring, and a benzamide group. This compound has been synthesized using various methods, and its properties have been studied to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis and Characterization of Novel Derivatives : This compound has been synthesized and characterized as part of a study on novel 1,3,4-oxadiazole derivatives. These compounds were analyzed using various analytical and spectral methods to confirm their structures. The antibacterial and antifungal activities of these synthesized compounds were also explored (Darshansinh et al., 2018).

- Synthesis under Microwave Irradiation : Another approach to synthesizing similar compounds involved nucleophilic substitution reactions under microwave irradiation. This method proved efficient for creating 2-substituted-5-(2-benzo(b)furan)-1,3,4-oxadiazoles, showcasing a different synthetic pathway for these compounds (Quan Zheng-jun, 2007).

Biological and Medicinal Applications

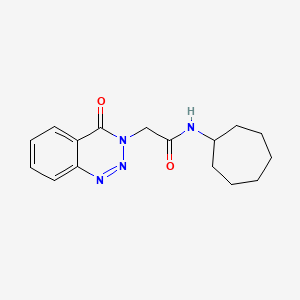

- Antitubercular Properties : A study on new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives demonstrated significant in vitro antitubercular activities against Mycobacterium tuberculosis. Among these compounds, a variant of 2-chloro-N-(5-(4-chlorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)benzamide was identified as a promising molecule for further drug development due to its potency and lack of toxicity against normal cells (Nayak et al., 2016).

- Antioxidant Activity : Some newly synthesized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, related to this compound, have been evaluated for their antioxidant properties. Notably, specific derivatives exhibited excellent antioxidant activity and showed significant protection against DNA damage induced by the Bleomycin iron complex (Bondock et al., 2016).

Chemical Properties and Applications

- Energetic Compounds : Research on 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate, which combines nitroaminofurazan and 1,3,4-oxadiazole rings, revealed good thermal stabilities and acceptable sensitivity values in these materials. Such compounds, related to the one , could be comparable to traditional explosive materials like RDX (Tang et al., 2015).

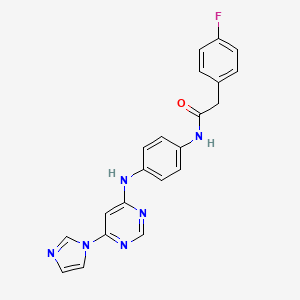

- RET Kinase Inhibitors for Cancer Therapy : A series of 4-chloro-benzamides derivatives, containing substituted five-membered heteroaryl ring, were developed as RET kinase inhibitors. These compounds, closely related to 2-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, displayed moderate to high potency in kinase assays and were effective in inhibiting cell proliferation driven by RET wildtype and mutations, indicating their potential as cancer therapeutics (Mei Han et al., 2016).

Eigenschaften

IUPAC Name |

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O3/c14-9-5-2-1-4-8(9)11(18)15-13-17-16-12(20-13)10-6-3-7-19-10/h1-7H,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSECIXHOSRGSHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2429808.png)

![N-(2,4-difluorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2429809.png)

![6-[5-(2-Chlorophenyl)-3-methylfuran-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2429811.png)

![N6-(2,2-dimethoxyethyl)-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2429816.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2429818.png)

![1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride](/img/structure/B2429820.png)

![Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2429821.png)

![8-bromo-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2429823.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1-phenylethoxy)propyl]propanamide](/img/structure/B2429824.png)